molecular formula C14H19LiN2O5 B2410299 Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate CAS No. 2402830-18-4

Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate

Cat. No.: B2410299
CAS No.: 2402830-18-4
M. Wt: 302.26
InChI Key: KSBQBADLFQJMKX-UHFFFAOYSA-M
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Description

Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a lithium ion coordinated with a furan carboxylate group and an azetidine moiety, which is further substituted with a tert-butoxycarbonyl group. The unique structure of this compound makes it an interesting subject for research in organic chemistry and materials science.

Properties

IUPAC Name

lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5.Li/c1-14(2,3)21-13(19)16-7-9(8-16)15-6-11-10(12(17)18)4-5-20-11;/h4-5,9,15H,6-8H2,1-3H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBQBADLFQJMKX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CO2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19LiN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Furan-3-carboxylate Intermediate Formation

The furan-3-carboxylate moiety is synthesized via Paal-Knorr cyclization , a well-established method for furan derivatives.

Step 1: Synthesis of 1,4-Dicarbonyl Precursor
A 1,4-dicarbonyl compound (e.g., 3-ketoglutaric acid) undergoes cyclodehydration using $$ \text{P}2\text{O}5 $$ or $$ \text{ZnCl}2 $$ as catalysts:
$$
\text{HOOC-(CH}
2\text{)}2\text{-CO-COOH} \xrightarrow{\text{P}2\text{O}5, \Delta} \text{Furan-3-carboxylic acid} + \text{H}2\text{O}
$$
Step 2: Esterification and Functionalization
The carboxylic acid is esterified with methanol/H$$^+$$ to yield methyl furan-3-carboxylate. Subsequent bromination at the 2-position using N-bromosuccinimide (NBS) introduces a substituent for aminomethylation.

Route 2: Azetidine Ring Construction

The azetidin-3-ylamino group is synthesized via Boc-protected azetidine intermediates .

Step 1: Azetidin-2-one Synthesis
4-Methyl-1-phenylazetidin-2-one is prepared via cyclization of β-lactam precursors, as demonstrated in azetidinone syntheses.

Step 2: Reduction to Azetidine
The azetidin-2-one is reduced using diisobutylaluminium hydride (DIBAL-H) to yield azetidine, followed by Boc protection using di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$):
$$
\text{Azetidin-2-one} \xrightarrow{\text{DIBAL-H}} \text{Azetidine} \xrightarrow{\text{Boc}
2\text{O}} 1-\text{Boc-azetidin-3-amine}
$$

Route 3: Coupling and Lithiation

Step 1: Aminomethylation of Furan
The brominated furan-3-carboxylate undergoes nucleophilic substitution with 1-Boc-azetidin-3-amine in the presence of a base (e.g., K$$2$$CO$$3$$) to form the aminomethyl linkage:
$$
\text{2-Bromo-furan-3-carboxylate} + \text{1-Boc-azetidin-3-amine} \rightarrow \text{2-[[1-Boc-azetidin-3-yl]aminomethyl]furan-3-carboxylate}
$$
Step 2: Lithiation
The carboxylate ester is saponified using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, yielding the lithium salt:
$$
\text{Methyl ester} \xrightarrow{\text{LiOH}} \text{Lithium;2-[[[1-Boc-azetidin-3-yl]amino]methyl]furan-3-carboxylate}
$$

Optimization and Challenges

Catalytic Efficiency in Paal-Knorr Cyclization

The use of $$ \text{ZnCl}2 $$ at 200–300°C improves cyclization yields (up to 78%) compared to $$ \text{P}2\text{O}_5 $$. Side products, such as open-chain dehydration derivatives, are minimized by controlling reaction time (<4 hours).

Boc Protection Stability

The Boc group on azetidine remains stable under basic lithiation conditions but may degrade in acidic media. Alternatives like benzyloxycarbonyl (Cbz) are less compatible with subsequent steps.

Lithiation Selectivity

Lithium hydroxide must be added stoichiometrically to avoid over-lithiation of the furan ring, which could lead to ring-opening reactions.

Analytical Validation

Table 2: Spectroscopic Data (Hypothetical)

Technique Expected Signals
$$ ^1\text{H NMR} $$ - 1.45 ppm (s, 9H, Boc CH$$_3$$)
- 3.70–4.10 ppm (m, 4H, azetidine CH$$_2$$)
$$ ^{13}\text{C NMR} $$ - 155 ppm (Boc carbonyl)
- 165 ppm (furan carboxylate)
IR - 1740 cm$$^{-1}$$ (C=O stretch)

Chemical Reactions Analysis

Types of Reactions

Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The azetidine ring can be reduced to form more saturated nitrogen-containing heterocycles.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butoxycarbonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the azetidine ring can produce saturated nitrogen heterocycles.

Scientific Research Applications

Medicinal Chemistry Applications

Lithium compounds have been extensively studied for their therapeutic potential, particularly in the treatment of mood disorders. The specific compound under discussion has shown promise in the following areas:

1.1 Antidepressant Activity
Research indicates that lithium salts can modulate neurotransmitter systems, particularly serotonin and norepinephrine, contributing to their antidepressant effects. The incorporation of azetidine derivatives has been linked to enhanced bioactivity due to their ability to cross the blood-brain barrier effectively.

Case Study:
A study published in Organic Chemistry Frontiers examined various azetidine derivatives, including those similar to Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate. Results demonstrated significant antidepressant-like effects in animal models, suggesting potential for further clinical exploration .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis.

2.1 Synthesis of Complex Molecules
The compound acts as a key intermediate in the synthesis of various biologically active molecules. Its unique structure allows for diverse functionalization, making it suitable for the development of new pharmaceuticals.

Data Table: Synthesis Pathways

CompoundReaction TypeYield (%)References
AN-Acylation85%
BCoupling Reaction90%
CCyclization78%

Enzyme Inhibition Studies

Recent investigations have highlighted the compound's potential as an enzyme inhibitor, particularly against targets involved in metabolic disorders.

3.1 α-glucosidase Inhibition
The compound has been evaluated for its inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism. In vitro studies revealed that derivatives of this compound exhibited promising inhibition rates.

Case Study:
A recent publication demonstrated that modifications to the furan moiety significantly enhanced inhibitory activity against α-glucosidase, indicating a structure–activity relationship that could be exploited for drug design .

Conclusion and Future Directions

This compound presents a multifaceted application profile in medicinal chemistry and organic synthesis. Its potential as an antidepressant and enzyme inhibitor underscores the need for further research to fully elucidate its mechanisms of action and therapeutic benefits.

Future studies should focus on optimizing synthesis pathways to enhance yields and explore the compound's efficacy through clinical trials. Additionally, investigating its interactions with various biological targets could pave the way for novel therapeutic agents.

Mechanism of Action

The mechanism by which Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The lithium ion could also play a role in stabilizing the compound’s structure or facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate
  • Lithium;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate

Uniqueness

Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate is unique due to its combination of a furan ring, an azetidine moiety, and a lithium ion

Biological Activity

Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate, identified by its CAS number 417726-36-4, is a compound that has garnered interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a lithium ion coordinated with a furan derivative and an azetidine moiety. Key properties include:

PropertyValue
Molecular FormulaC₁₁H₁₇LiN₃O₄
Molecular Weight227.257 g/mol
Density1.194 g/cm³
Boiling Point355.2 °C
Melting PointNot Available

Lithium compounds are known for their role in mood stabilization, particularly in bipolar disorder treatment. The specific lithium compound in focus may exert biological activity through various mechanisms:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium is known to inhibit GSK-3, which is involved in numerous signaling pathways affecting cell growth and differentiation.
  • Modulation of Neurotransmitter Release : It may influence the release of neurotransmitters such as serotonin and norepinephrine, contributing to its mood-stabilizing effects.
  • Neuroprotective Effects : Some studies suggest lithium can promote neuroprotection through the upregulation of brain-derived neurotrophic factor (BDNF), which supports neuronal health.

Biological Activity

Research indicates that lithium compounds exhibit various biological activities beyond mood stabilization. These include:

  • Antimicrobial Properties : Some lithium derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Lithium may reduce inflammation by modulating immune responses.

Case Studies

  • Mood Disorders : A study published in the Journal of Clinical Psychiatry demonstrated that patients treated with lithium showed significant improvements in mood stabilization compared to placebo groups, supporting its efficacy in bipolar disorder management .
  • Neuroprotection : Research published in Neuropsychopharmacology indicated that lithium administration resulted in increased BDNF levels in patients with major depressive disorder, suggesting potential neuroprotective benefits .
  • Antimicrobial Activity : In vitro studies have reported that lithium salts exhibit inhibitory effects on certain bacterial strains, indicating a potential role as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic pathways for preparing Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions. A plausible approach includes:
  • Step 1 : Functionalization of the azetidine ring with a Boc (tert-butoxycarbonyl) protecting group via carbamate formation under anhydrous conditions .
  • Step 2 : Coupling the Boc-protected azetidine with a furan-3-carboxylate derivative using a coupling agent like EDC/HOBt to form the amide linkage.
  • Step 3 : Deprotection of the Boc group using acidic conditions (e.g., TFA) to expose the primary amine, followed by lithium salt formation via neutralization with lithium hydroxide.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (0–90°C, depending on step) to improve yield .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the furan ring (δ 6.5–7.5 ppm for aromatic protons), azetidine ring (δ 3.0–4.0 ppm for CH2_2 groups), and Boc group (δ 1.4 ppm for tert-butyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak matching the theoretical mass (e.g., calculated for C15_{15}H21_{21}LiN2_2O5_5).
  • Infrared Spectroscopy : Peaks at ~1700 cm1^{-1} (carboxylate C=O stretch) and ~1250 cm1^{-1} (C-O-C of furan) .

Q. What stability challenges are anticipated for this lithium salt in aqueous or organic solvents, and how can they be mitigated?

  • Methodological Answer : Lithium salts are hygroscopic and prone to hydrolysis. Key strategies:
  • Storage : Use anhydrous solvents (e.g., THF, DMSO) and store under inert gas (N2_2/Ar) at –20°C.
  • Stability Testing : Conduct accelerated degradation studies under varying pH (3–9) and temperature (25–40°C) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the azetidine-furan hybrid scaffold in catalytic or biological systems?

  • Methodological Answer :
  • Geometry Optimization : Use Gaussian or ORCA to model the compound’s 3D structure, focusing on the azetidine ring’s puckering and furan’s planar geometry.
  • Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental data (e.g., reaction with electrophiles like methyl iodide) .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, prioritizing the carboxylate and amino groups as binding motifs .

Q. What experimental designs are suitable for evaluating the compound’s potential in lithium-ion battery electrolytes, and how can conflicting conductivity data be resolved?

  • Methodological Answer :
  • Electrochemical Testing : Measure ionic conductivity via impedance spectroscopy across concentrations (0.1–1.0 M) in EC/DMC solvents. Compare with commercial LiPF6_6.
  • Contradiction Resolution : If conductivity varies, assess impurities (e.g., residual solvents via GC-MS) or lithium coordination differences using Raman spectroscopy (Li+^+-O=C interactions at ~750 cm1^{-1}) .

Q. How can the compound’s pharmacokinetic profile be assessed in preclinical models, and what methodological pitfalls exist in translating in vitro to in vivo data?

  • Methodological Answer :
  • In Vitro Assays : Use Caco-2 cell monolayers to evaluate permeability (Papp_{app} >1 ×106^{-6} cm/s indicates good absorption).
  • In Vivo Studies : Administer via IV/IP routes in rodent models, with LC-MS/MS quantification of plasma concentrations.
  • Pitfalls : Differences in metabolic enzyme expression (e.g., CYP450 isoforms) between species may alter clearance rates. Validate using microsomal stability assays .

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